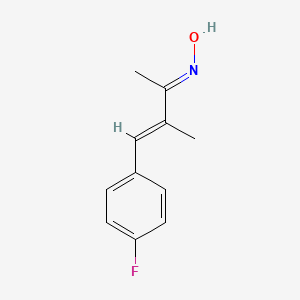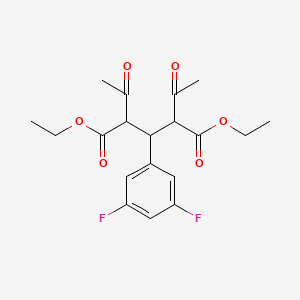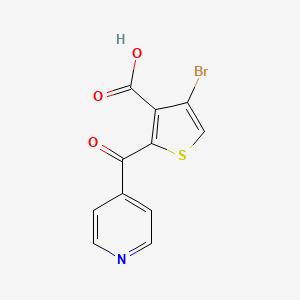
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: is a chemical compound with the molecular formula C₁₂H₁₄FNO₂. It is a derivative of butenone, featuring a fluorophenyl group and an oxime functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime typically involves the following steps:
Formation of 4-(4-fluorophenyl)-3-buten-2-one: : This can be achieved by the reaction of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of a base.
Formation of the oxime: : The resulting 4-(4-fluorophenyl)-3-buten-2-one is then reacted with hydroxylamine to form the oxime derivative.
Industrial Production Methods
In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various derivatives.
Reduction: : Reduction reactions can lead to the formation of different products.
Substitution: : Substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of carboxylic acids, ketones, and aldehydes.
Reduction: : Formation of alcohols and amines.
Substitution: : Formation of different substituted derivatives based on the nucleophile or electrophile used.
科学的研究の応用
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
類似化合物との比較
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: is compared with other similar compounds to highlight its uniqueness:
4-(4-Fluorophenyl)but-3-en-2-one: : Similar structure but lacks the oxime group.
3-Buten-2-one, 4-phenyl-: : Similar backbone but different substituents.
4-(2-furanyl)-3-buten-2-one: : Different aromatic ring compared to the fluorophenyl group.
These compounds share structural similarities but differ in their functional groups and substituents, leading to different chemical and biological properties.
特性
CAS番号 |
55224-93-6 |
|---|---|
分子式 |
C11H12FNO |
分子量 |
193.22 g/mol |
IUPAC名 |
(NZ)-N-[(E)-4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H12FNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9- |
InChIキー |
VYHCVEUJVXJGAO-UFVXJIOISA-N |
SMILES |
CC(=CC1=CC=C(C=C1)F)C(=NO)C |
異性体SMILES |
C/C(=C\C1=CC=C(C=C1)F)/C(=N\O)/C |
正規SMILES |
CC(=CC1=CC=C(C=C1)F)C(=NO)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-nitro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1512138.png)

![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1512144.png)



![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)






